3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring and a tetrahydropyridine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps:
Protection of the amine group: The Boc group is introduced to protect the amine group.
Formation of the pyrazole ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Formation of the tetrahydropyridine ring: This can be achieved through hydrogenation reactions of pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can be used to modify the tetrahydropyridine ring.
Substitution: Various substitution reactions can be performed on the pyrazole and tetrahydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can lead to fully saturated tetrahydropyridine derivatives .
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The pyrazole and tetrahydropyridine rings can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-carboxylic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid
Uniqueness
What sets 3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid apart is its unique combination of a pyrazole ring and a tetrahydropyridine ring, along with the Boc-protected amine. This structure provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C15H21N3O4 |
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Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-7-5-10(6-8-18)11-9-12(13(19)20)17(4)16-11/h5,9H,6-8H2,1-4H3,(H,19,20) |
InChI Key |
LXRIPBKRECFFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NN(C(=C2)C(=O)O)C |
Origin of Product |
United States |
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